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molecular formula C12H22N2O4 B8323465 3-(Methoxymethylcarbamoyl)pyrrolidine-1-carboxylic acid t-butyl ester

3-(Methoxymethylcarbamoyl)pyrrolidine-1-carboxylic acid t-butyl ester

Cat. No. B8323465
M. Wt: 258.31 g/mol
InChI Key: SSKSLJHXSTVXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242164B2

Procedure details

Pyrrolidine-1,3-dicarboxylic acid 1-t-butyl ester (0.7 g, 3.3 mmol), HCTU (2.0 g, 4.9 mmol), and HOBt (747 mg, 4.9 mmol), N,O-dimethylhydroxylamine HCl (1.6 g, 16.3 mmol) and DMF (10.0 mL, 129 mmol) were combined and cooled at 0° C. using an ice bath. DIPEA (5.7 mL, 32.5 mmol) was added slowly over 5 minutes. The mixture was allowed to warm to room temperature and stirred for 15 hours. The mixture was then diluted with sat. NaHCO3 (75 mL) and extracted with EtOAc (2×100 mL). The combined organic layers were washed with sat. NaCl (50 mL), dried over Na2SO4, filtered, concentrated under high vacuum to yield 2.9 g of the crude title compound as a mixture of the (R) and (S) enantiomers.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
747 mg
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine HCl
Quantity
1.6 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([C:13]([OH:15])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C[N:17]([C:19]([O:23]N1N=NC2C=CC(=CC1=2)Cl)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH:41]1C=CC2N(O)N=NC=2C=1.Cl.CNOC.CN(C=O)C.CCN(C(C)C)C(C)C>C([O-])(O)=O.[Na+]>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([C:13](=[O:15])[NH:17][CH2:19][O:23][CH3:41])[CH2:9]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:1.2,4.5,8.9|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C(=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC(Cl)=C2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
747 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
N,O-dimethylhydroxylamine HCl
Quantity
1.6 g
Type
reactant
Smiles
Cl.CNOC
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
5.7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Seven
Name
Quantity
75 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sat. NaCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C(NCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 340.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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